(R)-5-Methylpyrrolidin-2-one
Overview
Description
“(5R)-5-Methyl-2-pyrrolidinone” is a compound with the molecular formula C5H9NO . It is also known by other names such as “®-5-Methylpyrrolidin-2-one” and "(5R)-5-methylpyrrolidin-2-one" .
Synthesis Analysis
The synthesis of “(5R)-5-Methyl-2-pyrrolidinone” can be achieved through various methods. One method involves the catalytic hydrogenation of levulinic acid with aniline using methanol or water as the reaction media . Another method involves the reductive amination of biobased levulinic acid .Molecular Structure Analysis
The molecular structure of “(5R)-5-Methyl-2-pyrrolidinone” includes a pyrrolidinone ring with a methyl group attached to the 5th carbon . The InChI representation of the molecule is “InChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1” and the SMILES representation is "C[C@@H]1CCC(=O)N1" .Chemical Reactions Analysis
“(5R)-5-Methyl-2-pyrrolidinone” can undergo various chemical reactions. For instance, it can react with alcohols containing a stereogenic center to produce diastereomeric N-(alkoxymethyl)-2-pyrrolidinone derivatives .Physical and Chemical Properties Analysis
“(5R)-5-Methyl-2-pyrrolidinone” has a molecular weight of 99.13 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a complexity of 90.1 and a topological polar surface area of 29.1 Ų .Scientific Research Applications
Chiral Pyrrolidinone Synthesis and Biological Activity
Chiral pyrrolidinones, including (5R)-5-Methyl-2-pyrrolidinone derivatives, have been synthesized and characterized for their potential biological activities. These compounds have been incorporated into various compounds with significant biological and pharmaceutical activities. For example, they have been used in the development of medicines like doxapram, used for patients with respiratory failure, and piracetam, for Alzheimer’s seizures and dementia. Some synthesized chiral pyrrolidinones exhibited anti-inflammatory and antihypertensive activity, highlighting their potential in drug development and therapeutic applications (Jeyachandran, 2021).
Pyrrolidinone Derivatives in Agrochemicals and Medicinal Compounds
Pyrrolidinone derivatives have been synthesized for use in agrochemicals and medicinal compounds. The rearrangement of chlorinated pyrrolidinones in the presence of alkaline methoxide in methanol afforded 5-methoxylated 3-pyrrolin-2-ones, useful intermediates in the preparation of these compounds (Ghelfi et al., 2003).
Synthesis and Reactivity of Pyrrolidinones
3-Pyrrolidinones are versatile substrates used in the synthesis of a variety of heterocyclic compounds such as indoles and 5-deazapteroic acid analogues. Their high reactivity makes them valuable raw materials in drug synthesis, showcasing their importance in creating pharmacologically active compounds (Amer et al., 2008).
Catalytic Applications and Ligand Development
(5R)-Methyl-2-pyrrolidinone has been utilized in the synthesis of novel chiral diphosphine ligands through optimized synthetic approaches. These ligands are crucial in catalytic reactions, demonstrating the compound's role in enhancing the efficiency and selectivity of chemical transformations (Williams et al., 2007).
Glycosidase Inhibition
Derivatives of (5R)-5-Methyl-2-pyrrolidinone have been synthesized and evaluated for their inhibitory activities towards glycosidases. These compounds provide insights into the influence of pyrrolidine ring configuration on glycosidase inhibition, highlighting their potential in developing selective inhibitors for various enzymes (Popowycz et al., 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5R)-5-methylpyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIVRJLWYJGJTJ-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21395-93-7 | |
Record name | (5R)- 5-Methyl-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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